molecular formula C15H16O3 B094070 Encelin CAS No. 15569-50-3

Encelin

Cat. No.: B094070
CAS No.: 15569-50-3
M. Wt: 244.28 g/mol
InChI Key: LXMUZMFQJGRVFW-UHFFFAOYSA-N
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Description

Encelin is a compound primarily used in the treatment of type 2 diabetes mellitus. It is a combination of two active ingredients: vildagliptin and metformin hydrochloride. Vildagliptin is a dipeptidyl peptidase-4 inhibitor, while metformin hydrochloride is a biguanide. Together, they help control blood sugar levels in patients with type 2 diabetes by increasing insulin production and decreasing glucose production in the liver .

Synthetic Routes and Reaction Conditions:

    Vildagliptin: The synthesis of vildagliptin involves the reaction of (S)-3-amino-1-butanol with 2-chloropyrimidine in the presence of a base to form the intermediate, which is then reacted with (S)-1-(3-hydroxyadamantan-1-yl)urea to produce vildagliptin.

    Metformin Hydrochloride: Metformin hydrochloride is synthesized by reacting dimethylamine hydrochloride with cyanoguanidine in the presence of a base, followed by hydrolysis to yield metformin hydrochloride.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly the metformin component, which can be oxidized to form various metabolites.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Encelin has several scientific research applications, including:

Mechanism of Action

Encelin exerts its effects through the following mechanisms:

    Vildagliptin: Inhibits dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to lower blood glucose levels.

    Metformin Hydrochloride: Decreases hepatic glucose production, increases insulin sensitivity, and enhances peripheral glucose uptake and utilization.

Comparison with Similar Compounds

    Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.

    Linagliptin: A dipeptidyl peptidase-4 inhibitor with a similar mechanism of action.

    Pioglitazone: A thiazolidinedione that increases insulin sensitivity but has a different mechanism of action compared to vildagliptin.

Uniqueness:

Properties

CAS No.

15569-50-3

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

8a-methyl-3,5-dimethylidene-4,4a,9,9a-tetrahydro-3aH-benzo[f][1]benzofuran-2,6-dione

InChI

InChI=1S/C15H16O3/c1-8-10-6-11-9(2)12(16)4-5-15(11,3)7-13(10)18-14(8)17/h4-5,10-11,13H,1-2,6-7H2,3H3

InChI Key

LXMUZMFQJGRVFW-UHFFFAOYSA-N

Isomeric SMILES

C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)C(=O)C=C2)C(=C)C(=O)O3

SMILES

CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3

Canonical SMILES

CC12CC3C(CC1C(=C)C(=O)C=C2)C(=C)C(=O)O3

melting_point

195 - 196 °C

15569-50-3

physical_description

Solid

Synonyms

encelin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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